

Chemical reactivity of magnesium sulfide with acids and oxygen

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Magnesium monosulfide*

Cat. No.: *B8316671*

[Get Quote](#)

An In-depth Technical Guide to the Chemical Reactivity of Magnesium Sulfide with Acids and Oxygen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium sulfide (MgS) is an inorganic compound that presents as a white crystalline solid, though it is often found as an impure, brown, non-crystalline powder.[\[1\]](#) It is formed by the reaction of sulfur or hydrogen sulfide with magnesium and crystallizes in a rock salt structure.[\[1\]](#)[\[2\]](#) Due to its chemical properties, particularly its reactivity with common reagents like acids and oxygen, MgS is a compound of interest in various fields, including industrial processes like steel manufacturing and as a potential semiconductor material.[\[1\]](#) This guide provides a detailed technical overview of the reactivity of magnesium sulfide with various acids and with oxygen, focusing on reaction pathways, quantitative data, and experimental methodologies.

Reactivity of Magnesium Sulfide with Acids

Magnesium sulfide is the salt of a strong base (magnesium hydroxide) and a weak acid (hydrogen sulfide). Consequently, it reacts readily with acids stronger than hydrogen sulfide in a double displacement, acid-base reaction. The general mechanism involves the protonation of the sulfide ion (S^{2-}) by the acid to form hydrogen sulfide (H_2S), a toxic and flammable gas with a characteristic rotten egg odor. The magnesium cation (Mg^{2+}) combines with the acid's anion to form the corresponding magnesium salt.[\[3\]](#)

General Reaction: $\text{MgS(s)} + 2\text{H}^+(\text{aq}) \rightarrow \text{Mg}^{2+}(\text{aq}) + \text{H}_2\text{S(g)}$ [\[3\]](#)

Reactions with Specific Acids

The reaction of MgS with various common acids proceeds as follows:

- Hydrochloric Acid (HCl): Magnesium sulfide is readily decomposed by hydrochloric acid to produce aqueous magnesium chloride (MgCl_2) and hydrogen sulfide gas.[\[4\]](#)[\[5\]](#)
 - Balanced Equation: $\text{MgS(s)} + 2\text{HCl(aq)} \rightarrow \text{MgCl}_2(\text{aq}) + \text{H}_2\text{S(g)}$ [\[6\]](#)[\[7\]](#)
- Sulfuric Acid (H_2SO_4): The reaction with sulfuric acid yields aqueous magnesium sulfate (MgSO_4) and hydrogen sulfide gas.[\[8\]](#)
 - Balanced Equation: $\text{MgS(s)} + \text{H}_2\text{SO}_4(\text{aq}) \rightarrow \text{MgSO}_4(\text{aq}) + \text{H}_2\text{S(g)}$ [\[8\]](#)
- Nitric Acid (HNO_3): Nitric acid reacts with magnesium sulfide to form aqueous magnesium nitrate ($\text{Mg}(\text{NO}_3)_2$) and hydrogen sulfide gas.[\[9\]](#)[\[10\]](#)
 - Balanced Equation: $\text{MgS(s)} + 2\text{HNO}_3(\text{aq}) \rightarrow \text{Mg}(\text{NO}_3)_2(\text{aq}) + \text{H}_2\text{S(g)}$ [\[10\]](#)[\[11\]](#)
- Acetic Acid (CH_3COOH): As a weak acid, acetic acid reacts similarly, though typically at a slower rate than strong acids, to produce magnesium acetate and hydrogen sulfide.[\[12\]](#)[\[13\]](#)
 - Balanced Equation: $\text{MgS(s)} + 2\text{CH}_3\text{COOH(aq)} \rightarrow \text{Mg}(\text{CH}_3\text{COO})_2(\text{aq}) + \text{H}_2\text{S(g)}$

Quantitative Data: Thermodynamics

The following table summarizes the standard thermodynamic changes for the reaction between solid magnesium sulfide and gaseous hydrogen chloride.

Thermodynamic Parameter	Value
Standard Enthalpy of Reaction (ΔrH°)	-131.3 kJ/mol
Standard Gibbs Energy of Reaction (ΔrG°)	-93.0 kJ/mol
Standard Entropy of Reaction (ΔrS°)	-128.74 J·K ⁻¹ ·mol ⁻¹

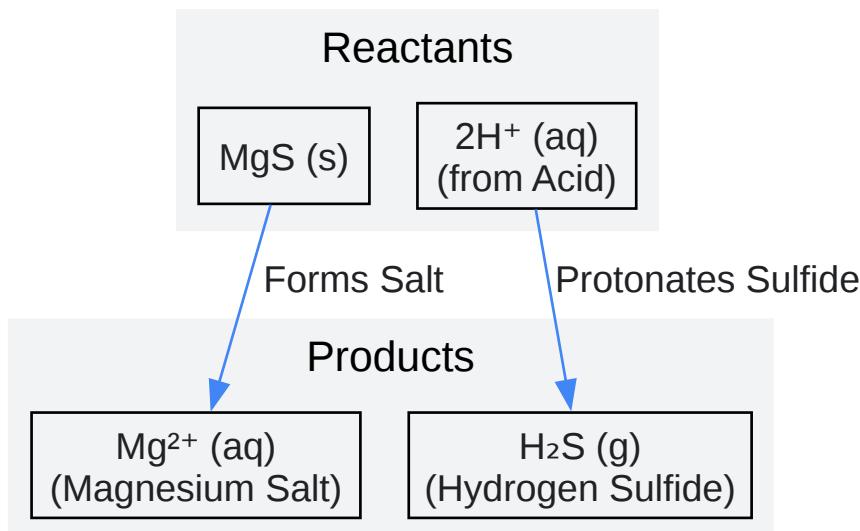
Table 1: Thermodynamic data for the reaction
 $MgS(s) + 2HCl(g) \rightarrow MgCl_2(s) + H_2S(g)$.[\[6\]](#)

Experimental Protocol: Reaction of MgS with Hydrochloric Acid

This protocol outlines a method for reacting magnesium sulfide with hydrochloric acid and measuring the volume of hydrogen sulfide gas produced. Warning: This experiment must be conducted in a well-ventilated fume hood due to the production of highly toxic H₂S gas.

Materials:

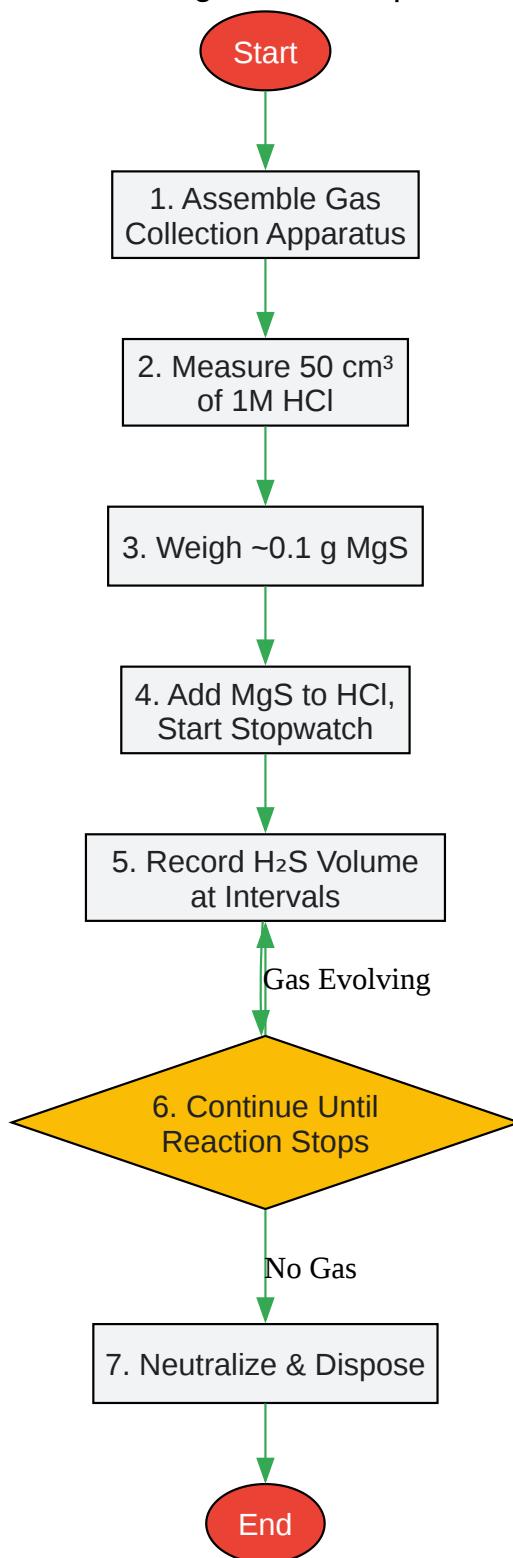
- Magnesium sulfide (MgS) powder
- 1M Hydrochloric acid (HCl)
- Conical flask (100 cm³)
- Single-holed rubber bung with a delivery tube
- Gas syringe or a trough of water with an inverted measuring cylinder for gas collection
- Stopwatch
- Analytical balance


Procedure:[\[14\]](#)

- Setup: Assemble the apparatus as shown in the logical diagram below. If using a water trough, fill it and the inverted measuring cylinder completely with water.

- Acid Measurement: Accurately measure 50 cm³ of 1M hydrochloric acid and pour it into the conical flask.
- Reactant Measurement: Weigh approximately 0.1 g of magnesium sulfide powder.
- Initiate Reaction: Add the weighed MgS to the conical flask, immediately and securely insert the rubber bung with the delivery tube, and start the stopwatch.
- Data Collection: Record the volume of hydrogen sulfide gas collected in the gas syringe or measuring cylinder at regular intervals (e.g., every 15 seconds).
- Completion: Continue recording until the gas evolution ceases.
- Neutralization: After the reaction is complete, carefully neutralize the remaining acid in the flask before disposal according to institutional safety protocols.

Visualization of Reaction Pathway and Workflow


MgS Reaction with Acid

[Click to download full resolution via product page](#)

Caption: General reaction pathway of MgS with an acid.

Workflow: MgS + Acid Experiment

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the MgS and acid reaction.

Reactivity of Magnesium Sulfide with Oxygen

Magnesium sulfide is susceptible to oxidation, reacting with atmospheric oxygen, particularly at elevated temperatures. The primary and most stable product of this reaction is magnesium sulfate (MgSO_4).^{[1][3]}

General Reaction: $\text{MgS(s)} + 2\text{O}_2\text{(g)} \rightarrow \text{MgSO}_4\text{(s)}$ ^[3]

This oxidation process is slow at ambient temperatures but accelerates significantly above 200°C.^[3] Under certain conditions, other products such as magnesium oxide (MgO) and sulfur dioxide (SO_2) may also be formed. The oxidation of magnesium sulfide is a redox reaction where the sulfide ion (S^{2-}) is oxidized and oxygen (O_2) is reduced.^{[15][16]}

Quantitative Data: Kinetics and Thermodynamics

While detailed kinetic data for the direct oxidation of MgS is sparse in readily available literature, studies on the oxidation of related magnesium-sulfur compounds, like magnesium sulfite (MgSO_3), provide insight into the process. The oxidation of sulfite is often controlled by the diffusion of oxygen and can be catalyzed by various metal ions.^{[17][18]}

The standard enthalpy of formation (ΔfH°) for MgS is -346.0 kJ/mol, indicating it is a thermodynamically stable compound relative to its constituent elements.^[19]

Parameter	Value
Reaction	$\text{MgS} + 2\text{O}_2 \rightarrow \text{MgSO}_4$
Temperature for Accelerated Reaction	> 200°C ^[3]
Standard Enthalpy of Formation (MgS)	-346.0 kJ/mol ^[19]

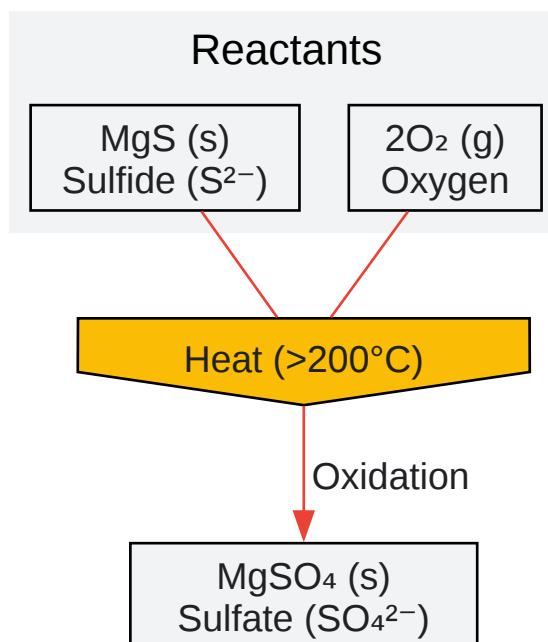
Table 2: Data related to the oxidation of Magnesium Sulfide.

Experimental Protocol: Oxidation of Magnesium Sulfide

This protocol describes a method for the oxidation of magnesium sulfide powder by heating in the presence of air.

Materials:

- Magnesium sulfide (MgS) powder
- Porcelain crucible with lid
- Tongs
- Pipe clay triangle
- Tripod stand
- Bunsen burner
- Heat-resistant mat
- Analytical balance


Procedure:[\[20\]](#)

- Initial Measurement: Weigh a clean, dry crucible with its lid (mass 1).
- Sample Preparation: Add approximately 1.0 g of magnesium sulfide powder to the crucible and weigh it again with the lid (mass 2).
- Setup: Place the crucible on the pipe clay triangle supported by the tripod over the heat-resistant mat.
- Heating: Begin heating the crucible with the Bunsen burner, starting with a gentle flame and gradually increasing to a strong flame.
- Oxidation: Once the crucible is hot, use tongs to gently and briefly lift the lid. This allows oxygen to enter and react with the MgS. Avoid removing the lid for extended periods to prevent the loss of any fine powder product.
- Completion: Continue the cycle of heating and lifting the lid until no further reaction (e.g., glowing or change in appearance) is observed.

- Final Heating: Remove the lid and heat the open crucible for an additional 2-3 minutes to ensure complete oxidation.
- Cooling and Final Measurement: Turn off the Bunsen burner and allow the crucible, lid, and product to cool completely. Once cooled, re-weigh the crucible, lid, and its contents (mass 3). The change in mass from (mass 2 - mass 1) to (mass 3 - mass 1) corresponds to the mass of oxygen incorporated.

Visualization of Oxidation Pathway

MgS Oxidation Pathway

[Click to download full resolution via product page](#)

Caption: The oxidation pathway of MgS to MgSO₄.

Safety Precautions

- Hydrogen Sulfide (H₂S) Toxicity: The reaction of MgS with acids produces H₂S, a colorless, flammable, and extremely toxic gas. All experiments involving this reaction must be performed within a certified chemical fume hood.^[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

- Corrosive Acids: The acids used are corrosive. Handle them with care to avoid skin and eye contact.
- High Temperatures: The oxidation protocol involves high temperatures. Use tongs to handle the hot crucible and allow it to cool completely before weighing.

Conclusion

Magnesium sulfide exhibits distinct and predictable reactivity with acids and oxygen. Its reaction with acids provides a straightforward route to the generation of hydrogen sulfide and the corresponding magnesium salt. Its oxidation, primarily yielding magnesium sulfate, is a thermodynamically favorable process that is kinetically enhanced by heat. A thorough understanding of these reactions, including their stoichiometry, thermodynamics, and the necessary experimental conditions, is crucial for professionals utilizing this compound in research and industrial applications. Strict adherence to safety protocols, especially concerning the handling of toxic H₂S gas, is paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Magnesium sulfide - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. webqc.org [webqc.org]
- 4. quora.com [quora.com]
- 5. brainly.com [brainly.com]
- 6. you-iggy.com [you-iggy.com]
- 7. webqc.org [webqc.org]
- 8. H₂SO₄ + MgS → H₂S + MgSO₄ - Balanced equation | Chemical Equations online! [chemequations.com]

- 9. brainly.com [brainly.com]
- 10. webqc.org [webqc.org]
- 11. Answered: 8. magnesium sulfide + nitric acid > Normal: $\text{MgS}(\text{ag}) + 2\text{HNO}_3(3\text{g}) \rightarrow \text{Mg}(\text{NO}_3)_2(\text{ag}) + \text{H}_2\text{S}(\text{s})$ | bartleby [bartleby.com]
- 12. quora.com [quora.com]
- 13. homework.study.com [homework.study.com]
- 14. The rate of reaction of magnesium with hydrochloric acid | Class experiment | RSC Education [edu.rsc.org]
- 15. brainly.in [brainly.in]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. you-iggy.com [you-iggy.com]
- 20. The change in mass when magnesium burns | Class experiment | RSC Education [edu.rsc.org]
- To cite this document: BenchChem. [Chemical reactivity of magnesium sulfide with acids and oxygen]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8316671#chemical-reactivity-of-magnesium-sulfide-with-acids-and-oxygen>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com